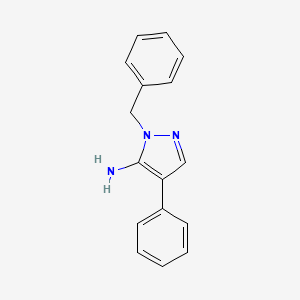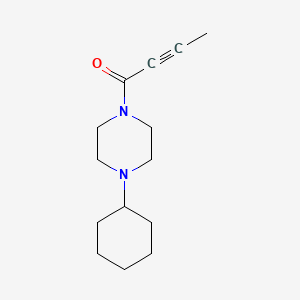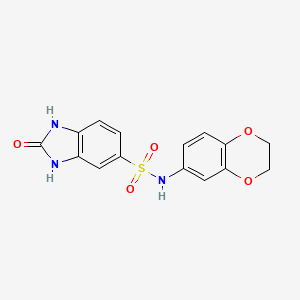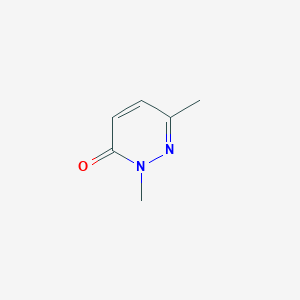![molecular formula C18H21NO5 B14941635 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one](/img/structure/B14941635.png)
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine moiety, and a dihydrofuranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and piperidine, which undergo a series of reactions such as condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism by which 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other benzodioxin derivatives and piperidine-containing molecules. Examples include:
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE analogs: Compounds with slight modifications in the benzodioxin or piperidine moieties.
Other benzodioxin derivatives: Such as 1,4-benzodioxin-2-carboxylic acid.
Piperidine-containing molecules: Such as piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE lies in its combined structural features, which confer specific chemical reactivity and biological activity
属性
分子式 |
C18H21NO5 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(piperidine-1-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C18H21NO5/c20-16-11-13(18(21)19-6-2-1-3-7-19)17(24-16)12-4-5-14-15(10-12)23-9-8-22-14/h4-5,10,13,17H,1-3,6-9,11H2 |
InChI 键 |
SKGGDQXJGMTITB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2CC(=O)OC2C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)


![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)

![6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide](/img/structure/B14941606.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14941614.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)

